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2-Chloro-5-fluoro-4-
Compound Name:
methoxypyrimidine

Cat. No.: B1590447

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluoro-4-
methoxypyrimidine

Abstract

2-Chloro-5-fluoro-4-methoxypyrimidine is a substituted heterocyclic compound with
significant potential as a building block in medicinal chemistry and materials science. Its utility
in synthesis is dictated by its structure and reactivity, which can be comprehensively
understood through modern spectroscopic techniques. This guide provides an in-depth
analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for this compound. Rather than merely presenting data, we delve into
the causal relationships between molecular structure and spectral output, offering field-proven
insights into spectral interpretation and data acquisition. This document is intended for
researchers, chemists, and drug development professionals who require a robust
understanding of how to characterize and validate similar heterocyclic intermediates.

Molecular Structure and Spectroscopic Implications

The structure of 2-Chloro-5-fluoro-4-methoxypyrimidine forms the basis for all spectroscopic
predictions. The pyrimidine ring is an electron-deficient aromatic system, and its properties are
further modulated by four distinct substituents: a chloro group at position 2, a fluoro group at
position 5, a methoxy group at position 4, and a hydrogen atom at position 6. Each functional
group imparts a unique and predictable signature on the NMR, IR, and MS spectra.
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e The Pyrimidine Core: The nitrogen atoms and the aromatic system will dominate the 13C
NMR chemical shifts and give rise to characteristic stretching vibrations in the IR spectrum.

o Substituent Effects:

o -Cl (Chloro): An electron-withdrawing group that influences the electronic environment of
adjacent carbons. Its isotopic signature (3*Cl and 37Cl) is a critical diagnostic tool in mass
spectrometry.

o -F (Fluoro): A highly electronegative atom that strongly influences NMR spectra through
space and through bonds, causing characteristic chemical shifts and coupling constants in
1H, 13C, and °F NMR.

o -OCHs (Methoxy): An electron-donating group that provides distinct signals in *H and 13C
NMR and characteristic C-O stretching in IR.

o -H (Aromatic Proton): The sole proton on the pyrimidine ring provides a key signal in 1H
NMR, with its chemical shift and splitting pattern being highly informative.

Caption: Molecular structure of 2-Chloro-5-fluoro-4-methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
organic compounds in solution. For 2-Chloro-5-fluoro-4-methoxypyrimidine, a combination
of 1H, 13C, and °F NMR experiments provides a complete picture of its atomic connectivity and
electronic environment.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to be simple, showing two distinct signals corresponding to
the methoxy group and the single aromatic proton.

o Methoxy Protons (-OCHs): A singlet integrating to 3 protons is expected around & 4.0-4.2
ppm. The methoxy group is attached to a carbon (C4) adjacent to two nitrogen atoms and
flanked by a fluorine-bearing carbon, leading to a downfield shift.
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e Aromatic Proton (H6): This proton is attached to a carbon (C6) adjacent to a nitrogen atom
and coupled to the fluorine at C5. This will result in a doublet with an expected chemical shift
in the range of & 8.0-8.5 ppm. The coupling constant (3JHF) is anticipated to be in the range
of 2-4 Hz. The electron-deficient nature of the pyrimidine ring is responsible for this
significant downfield shift.[1][2]

Predicted **C NMR Spectrum

The proton-decoupled *3C NMR spectrum should display five signals, one for each carbon atom
in the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents
and their position within the ring. All carbon signals will likely exhibit coupling to the fluorine
atom.
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Carbon Atom

Predicted Chemical
Shift (6, ppm)

Expected C-F
Coupling

Rationale

C2

155-160

3JCF=2-5Hz

Attached to
electronegative Cl and
flanked by two N
atoms.

C4

165-170

2JCF =15-25Hz

Attached to OCHs and
N, significantly
deshielded. Strong
two-bond coupling to
F.

C5

140-145

JCF = 230-260 Hz

Directly bonded to F,
resulting in a large
one-bond coupling
constant and a
downfield shift.

C6

145-150

2JCF = 20-30 Hz

Attached to H and
adjacent to N. Strong
two-bond coupling to
F.

-OCHs

55-60

No significant coupling

Typical range for a
methoxy group
attached to an

aromatic system.

Predicted *°F NMR Spectrum

19F NMR is crucial for confirming the presence and environment of the fluorine atom. A single

signal is expected.

» Fluorine Signal (-F): A doublet is predicted, arising from coupling to the adjacent aromatic

proton (H6). The chemical shift is highly dependent on the solvent and reference standard

but can be expected in the typical range for fluoro-aromatic compounds, approximately &
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-120 to -140 ppm relative to CFCls.[3][4] The coupling constant should match that observed
in the *H NMR spectrum (3JHF = 2-4 Hz).

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific vibrational modes. Attenuated Total
Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[5]

[6]

Predicted IR Absorption Bands:

Wavenumber (cm~?) Intensity Vibrational Mode

3100-3000 Medium Aromatic C-H Stretch (H6)

2980-2850 Medium Aliphatic C-H Stretch (-OCHs3)

1620-1550 Strong C=N and C=C Ring Stretching

1480-1400 Strong Aromatic Ring Vibrations

1280-1240 Strong Asymmetric C-O-C Stretch
(Aryl-O-CHs)

1150-1050 Strong C-F Stretch

850-750 Strong C-CI Stretch

The fingerprint region (below 1500 cm~?) will contain a complex pattern of bands characteristic
of the overall molecular structure, including C-H bending and ring deformation modes. The
C=N and C=C stretching vibrations are key indicators of the heterocyclic aromatic system.[7][8]

El

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound and offers structural insights through the analysis of fragmentation patterns.
Electron lonization (EI) is a common technique for volatile, thermally stable small molecules,
which typically induces extensive and reproducible fragmentation.[10][11][12]
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Molecular lon Peak

The molecular weight of 2-Chloro-5-fluoro-4-methoxypyrimidine (CsH4CIFN20) is 162.55
g/mol . A key diagnostic feature will be the isotopic pattern of the molecular ion (M*") due to the

presence of chlorine.
e [M]*": Apeak at m/z 162, corresponding to the molecule containing the 3°Cl isotope.
o [M+2]*": Apeak at m/z 164, corresponding to the molecule with the 3’Cl isotope.

The relative intensity of these two peaks will be approximately 3:1, which is a definitive
signature for a molecule containing one chlorine atom.[13][14]

Predicted Fragmentation Pathway

Energetic molecular ions generated by EI will undergo fragmentation to produce more stable
daughter ions. The fragmentation of halogenated aromatic compounds often involves the loss
of the halogen or side-chain groups.[15][16][17]
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m/z 147/149 m/z 99

CsH4aCIFN20+
m/z 162/164 -<Cl

CsHaFN20™* - HCN C4H1FN20*
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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